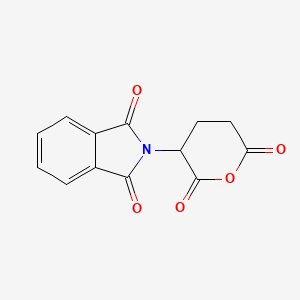

N-Phthaloyl-DL-glutamic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120846. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDLEMPZXFCQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863154 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-28-0, 3085-92-5 | |

| Record name | N-Phthaloyl-DL-glutamic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthaloyl glutamic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6J97P1G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role and Significance of N-Phthaloyl-DL-glutamic Anhydride

An In-Depth Technical Guide to the Synthesis of N-Phthaloyl-DL-glutamic Anhydride

This compound is a versatile chemical intermediate of significant interest to researchers in organic synthesis, drug development, and biochemistry. Its structure combines a phthalimide group, which serves as an effective protecting group for the amine of glutamic acid, with a reactive anhydride ring. This configuration makes it an invaluable reagent for a variety of chemical transformations.

In the pharmaceutical and life sciences sectors, its applications are diverse. It is a key component in peptide synthesis, where the phthaloyl group provides robust protection for the glutamic acid residue's amino group, preventing unwanted side reactions during peptide bond formation.[1][2][3] The anhydride functionality allows for efficient coupling reactions.[3] Beyond peptide chemistry, derivatives of this compound have been investigated for their therapeutic potential in neurology and oncology.[1] Furthermore, it serves as a crucial tool in biochemical research for the N-terminal derivatization of proteins, modifying the free amino group to facilitate improved protein identification and characterization by techniques like mass spectrometry.[1]

This guide provides a detailed exploration of the synthesis of this compound, focusing on the underlying chemical principles, a validated experimental protocol, and the causality behind key procedural choices.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. This method ensures a high yield and purity of the final product.

-

Step 1: Phthaloylation of DL-Glutamic Acid: The initial step involves the reaction between DL-glutamic acid and phthalic anhydride to form the intermediate, N-Phthaloyl-DL-glutamic acid. This is a condensation reaction where the primary amine of the glutamic acid acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This is followed by dehydration to form the stable five-membered phthalimide ring. This reaction is typically driven by thermal energy.[1][4]

-

Step 2: Intramolecular Cyclization to the Anhydride: The N-Phthaloyl-DL-glutamic acid intermediate is then subjected to dehydration to form the target anhydride. This intramolecular cyclization is facilitated by a strong dehydrating agent, most commonly acetic anhydride, which also serves as the reaction solvent.[1][5]

The overall workflow can be visualized as follows:

Reaction Mechanism and Rationale

The chemical transformation relies on fundamental principles of nucleophilic acyl substitution and dehydration.

In Step 1, heating an intimate mixture of phthalic anhydride and DL-glutamic acid, typically at temperatures between 120°C and 180°C, provides the necessary activation energy for the amine to attack the anhydride and subsequently eliminate a molecule of water to form the imide.[1][6] While solvents like pyridine can be used, the direct fusion method is often preferred for its simplicity.[1][7]

In Step 2, the choice of acetic anhydride is critical. It serves a dual purpose: acting as a solvent for the N-Phthaloyl-DL-glutamic acid and as a powerful dehydrating agent to facilitate the intramolecular cyclization between the two carboxylic acid groups of the glutamic acid moiety.[1] Refluxing the mixture provides the energy required for this transformation, leading to the formation of the desired six-membered anhydride ring.

Detailed Experimental Protocol

The following protocol represents an optimized and validated method for the synthesis of this compound, focusing on the high-yielding cyclization step.

Part A: Synthesis of N-Phthaloyl-DL-glutamic Acid (Intermediate)

-

Reactant Preparation: In a suitable reaction vessel, thoroughly mix equimolar amounts of phthalic anhydride and DL-glutamic acid.[7] For example, use 14.8 g of phthalic anhydride and 14.7 g of DL-glutamic acid.

-

Thermal Reaction: Heat the mixture in an oil bath maintained at 165-180°C.[1] The solids will begin to shrink and fuse. Continue heating for 4-8 hours.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The resulting solid is crude N-Phthaloyl-DL-glutamic acid. This product can be purified by recrystallization from hot water.[7] The crude product is often of sufficient purity to proceed directly to the next step.

Part B: Cyclization to this compound

This procedure is based on a highly efficient and optimized method reported in the literature.[1][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 41.6 g of N-Phthaloyl-DL-glutamic acid (N-Pht-DL-glutamate).

-

Reagent Addition: Add 45 mL of acetic anhydride to the flask. Acetic anhydride acts as both the solvent and the dehydrating agent.[1]

-

Reflux: Heat the mixture to reflux and maintain the reflux for exactly 15 minutes.[1][5][8] Precise timing is crucial to maximize yield and minimize side reactions.

-

Crystallization: Remove the heat source and allow the reaction mixture to cool naturally to room temperature. The product, this compound, will spontaneously crystallize out of the solution as colorless, needle-like crystals.[1][8]

-

Product Isolation: Isolate the crystals by filtration, for example, using a Büchner funnel.

-

Washing: Wash the collected crystals with ethyl acetate to remove any residual acetic anhydride and other soluble impurities.[1][8]

-

Drying: Dry the purified product under vacuum to obtain the final this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the optimized cyclization step (Part B) of the synthesis.

| Parameter | Value | Rationale / Notes |

| Starting Material | N-Phthaloyl-DL-glutamic Acid | The intermediate from Step 1. |

| Reagent/Solvent | Acetic Anhydride | Serves as both solvent and dehydrating agent. |

| Reactant Mass | 41.6 g | Based on optimized literature procedures.[1][8] |

| Reagent Volume | 45 mL | Provides sufficient medium for the reaction.[1][8] |

| Reaction Temperature | Reflux | Provides the necessary energy for cyclization. |

| Reaction Time | 15 minutes | Optimized for high yield and purity.[1][5][8] |

| Expected Yield | ~95% (approx. 36.9 g) | This method is highly efficient.[1][8] |

| Product Appearance | Colorless acicular crystals | A characteristic of the pure product.[1][8] |

| Melting Point | 197-201 °C / 202-208 °C | A sharp melting point indicates high purity.[1][2] |

Conclusion: A Self-Validating and Efficient Protocol

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The protocol's trustworthiness is established by its self-validating nature: the high yield (95%) and the sharp, well-defined melting point of the final product serve as immediate indicators of a successful synthesis and high purity.[1][8] By understanding the rationale behind each step—from the thermal condensation to form the phthalimide to the precisely timed reflux in acetic anhydride for cyclization—researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery, peptide synthesis, and advanced biochemical studies.

References

-

ResearchGate. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Available from: [Link]

-

Sciencemadness.org. Preparation of N,N-phthaloylglutamic acid by the solvent-free reaction of phthalic anhydride and L-glutamic acid. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Available from: [Link]

-

Organic Process Research & Development. Facile Synthesis of Thalidomide. Available from: [Link]

-

ResearchGate. Preparation of D-glutamine from glutamic acid. Available from: [Link]

-

ResearchGate. (PDF) N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Reddit. Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions?. Available from: [Link]

-

SciSpace. Preparation of phthalyl-L-glutamic acid. Available from: [Link]

- Google Patents. CN1569820A - Process for synthesis of L-glutamine.

-

PubMed Central (PMC). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available from: [Link]

-

PubMed Central (PMC). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Available from: [Link]

-

ResearchGate. Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Available from: [Link]

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-Phthaloyl-DL-glutamic anhydride: Structure, Properties, and Applications

Abstract

N-Phthaloyl-DL-glutamic anhydride is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of glutamic acid, it serves as a crucial chiral building block and a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its critical applications, particularly as a precursor in the synthesis of immunomodulatory drugs like thalidomide and in the strategic construction of peptides and other bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven understanding of this important reagent.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a phthalimide group attached to a glutaric anhydride ring. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1]

Key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3343-28-0 | [2] |

| Molecular Formula | C₁₃H₉NO₅ | [2][3] |

| Molecular Weight | 259.21 g/mol | [2] |

| IUPAC Name | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | [2] |

| Appearance | White to almost white powder or crystals | [4][5] |

| Melting Point | 197-201 °C | [4] |

| Solubility | Soluble in dioxane | [4] |

| InChI Key | ICDLEMPZXFCQEB-UHFFFAOYSA-N |

Molecular Structure and Stereochemistry

The molecular architecture of this compound is defined by two key functional components:

-

The Phthalimide Moiety: A robust aromatic system where a phthalic anhydride-derived imide protects the alpha-amino group of the original glutamic acid. This group is planar and sterically demanding, influencing the molecule's reactivity and stability.[1]

-

The Glutaric Anhydride Ring: A five-membered cyclic anhydride formed from the two carboxyl groups of glutamic acid. This ring is strained and highly susceptible to nucleophilic attack, making it the primary site of reaction.

A critical feature is the chiral center at the C3 position of the oxane ring (the alpha-carbon of the original glutamic acid).[1] The commercial "DL" form is a racemic mixture, which is often suitable for syntheses where the subsequent steps either do not require stereochemical purity or allow for separation of enantiomers later in the sequence, as is famously the case in the synthesis of thalidomide.[1]

Caption: Molecular structure of this compound.

Synthesis and Reactivity

Synthesis Workflow

The most common and industrially viable synthesis of this compound is a two-step process starting from readily available precursors.[1]

-

Step 1: Phthaloylation. DL-Glutamic acid is reacted with phthalic anhydride at elevated temperatures (typically 130-180°C).[1][6] This condensation reaction forms N-Phthaloyl-DL-glutamic acid, effectively protecting the amino group as a phthalimide. The high temperature is necessary to drive the dehydration reaction. It is crucial to note that using L-glutamic acid under these harsh conditions often leads to racemization, yielding the DL-product.[1][6]

-

Step 2: Anhydride Formation. The resulting N-Phthaloyl-DL-glutamic acid is then treated with a strong dehydrating agent, most commonly acetic anhydride, under reflux.[7] This step facilitates an intramolecular cyclization to form the glutaric anhydride ring, yielding the final product with high efficiency.[7]

Caption: General synthesis workflow for this compound.

Laboratory-Scale Synthesis Protocol

The following protocol is a representative method for the synthesis of the target compound from its diacid precursor.

Objective: To synthesize this compound from N-Phthaloyl-DL-glutamic acid.

Materials:

-

N-Phthaloyl-DL-glutamic acid (41.6 g)

-

Acetic anhydride (45 mL)

-

Ethyl acetate (for washing)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Combine 41.6 g of N-Phthaloyl-DL-glutamic acid and 45 mL of acetic anhydride in a round-bottom flask.

-

Heat the mixture to reflux and maintain for approximately 15 minutes.[7] The acetic anhydride serves as both the solvent and the dehydrating agent required for the intramolecular cyclization.

-

Remove the flask from the heat source and allow it to cool naturally to room temperature. Crystallization of the product should occur during cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethyl acetate to remove residual acetic anhydride and other impurities.

-

Dry the product under vacuum to yield colorless, needle-like crystals. An expected yield is approximately 95% (36.9 g).[7]

Chemical Reactivity

The reactivity is dominated by the glutaric anhydride ring. It is an excellent electrophile and readily reacts with nucleophiles. Key reactions include:

-

Hydrolysis: In the presence of water, the anhydride ring opens to revert to N-Phthaloyl-DL-glutamic acid.[1]

-

Aminolysis: Reaction with primary or secondary amines, or ammonia, opens the anhydride ring to form the corresponding amide or glutamine derivatives. This reaction is fundamental to its use in synthesizing thalidomide and its analogs.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.

-

Precursor to Thalidomide and Analogs: Its most prominent application is in the synthesis of thalidomide, a drug used to treat multiple myeloma and complications of leprosy.[8] The synthesis involves reacting the anhydride with a source of ammonia (e.g., urea or direct amination) to form the glutarimide ring of the final thalidomide molecule.[9] This pathway is also central to producing more potent and safer analogs like pomalidomide and apremilast.[8]

-

Peptide Synthesis: The L-enantiomer, N-Phthaloyl-L-glutamic anhydride, is a valuable reagent for introducing a γ-glutamyl linkage into peptides.[10][11] The phthaloyl group serves as a stable protecting group for the α-amino function, directing acylation to occur through the γ-carboxyl group after the anhydride is opened by an amino acid.[1][10] The phthaloyl group can be cleanly removed later using hydrazine.[10]

-

Drug Delivery and Polymer Chemistry: The compound can be used to synthesize novel biodegradable polymers.[12] Its structure allows for the creation of polymers with pendant carboxyl groups (after ring-opening), which can be used to conjugate drugs for controlled-release drug delivery systems.[12]

-

Protein Modification: It serves as a reagent for the N-terminal derivatization of proteins.[1] Modifying the N-terminus with the hydrophobic phthaloyl group can aid in the separation and identification of proteins by mass spectrometry.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It is classified as a skin and eye irritant.[2][5] Inhalation may cause respiratory irritation.[2] Long-term exposure data suggests it is suspected of causing cancer.[2]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid generating dust.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis, combined with the unique reactivity of its anhydride ring and the protective nature of the phthalimide group, makes it an indispensable tool for constructing complex molecular architectures. Its central role in the synthesis of thalidomide and next-generation immunomodulators underscores its importance in the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for any scientist working in drug discovery and development.

References

- Smolecule. (n.d.). Buy this compound | 3343-28-0.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

- (n.d.). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent.

- Nguyen, S. H., et al. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development.

-

Wikipedia. (n.d.). Thalidomide. Retrieved from [Link].

- Ramachandran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1).

- Chem-Impex. (n.d.). Phthaloyl-L-glutamic acid anhydride.

- (2008, May). N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent.

- Faghihi, K., & Shabanian, M. (2011). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric.

- Koch, H. P., & Czejka, M. J. (1987). [Synthesis and teratogenic action of n-hydroxythalidomide]. Pharmazie, 42(4), 263-4.

-

National Center for Biotechnology Information. (n.d.). N-Phthaloyl-l-glutamic anhydride. PubChem Compound Database. Retrieved from [Link].

- Google Patents. (n.d.). CN1569820A - Process for synthesis of L-glutamine.

- Google Patents. (n.d.). WO2008035378A2 - An improved process for the preparation of thalidomide.

- Labscoop. (n.d.). This compound, 5G.

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 3343-28-0 [m.chemicalbook.com]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Thalidomide - Wikipedia [en.wikipedia.org]

- 9. WO2008035378A2 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]

- 10. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Unveiling the Bio-Potential of N-Phthaloyl-DL-glutamic Anhydride: A Technical Guide for Drug Discovery

Foreword: The Nexus of Opportunity in a Single Molecule

In the landscape of medicinal chemistry, the convergence of well-understood pharmacophores with novel structural arrangements presents a fertile ground for discovery. N-Phthaloyl-DL-glutamic anhydride, a molecule at the intersection of the phthalimide family and glutamic acid analogs, represents one such compelling opportunity. While its primary role to date has been as a versatile reagent in synthetic chemistry, a deeper analysis of its constituent parts suggests a rich, yet largely unexplored, potential for significant biological activity.[1] This guide serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to systematically investigate and unlock the therapeutic promise of this intriguing compound. We will move beyond its established applications to delineate a strategic pathway for exploring its potential as an immunomodulatory, anti-inflammatory, anti-angiogenic, and anticancer agent.

Deconstructing the Molecule: A Rationale for Biological Investigation

This compound is a heterocyclic compound with the molecular formula C₁₃H₉NO₅.[1][2] Its structure is a composite of two key moieties, each with a profound history in pharmacology:

-

The Phthalimide Scaffold: This substructure is the cornerstone of the immunomodulatory drugs (IMiDs®), most notably thalidomide and its more potent analogs, lenalidomide and pomalidomide.[3][4] These drugs have revolutionized the treatment of multiple myeloma and other hematologic malignancies.[4] Their mechanism of action is primarily mediated through binding to the cereblon (CRBN) E3 ubiquitin ligase, thereby modulating the degradation of specific protein targets.[4][5] The phthalimide scaffold is also found in compounds with a wide array of other biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][6][7][8]

-

The Glutamic Acid Analog Core: Glutamic acid is a fundamental excitatory neurotransmitter, and its analogs are known to interact with various receptors and enzymes.[9][10][11] For instance, certain derivatives of glutamic acid exhibit antagonist activities at metabotropic glutamate receptors.[12] Furthermore, the metabolism of glutamine, a close derivative of glutamic acid, is a critical pathway for the proliferation of cancer cells, making it an attractive target for anticancer therapies.[10][13]

The fusion of these two pharmacophores in this compound provides a strong rationale for investigating its potential to modulate biological pathways implicated in a range of diseases.

Synthesis and Chemical Profile

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with DL-glutamic acid.[1] This can be a direct condensation at elevated temperatures or a two-step process involving the formation of N-phthaloyl-DL-glutamic acid, followed by cyclization to the anhydride using a dehydrating agent like acetic anhydride.[1][14]

| Property | Value |

| Molecular Formula | C₁₃H₉NO₅ |

| Molecular Weight | 259.21 g/mol [1][2] |

| Appearance | White to almost white powder/crystal[15] |

| Melting Point | 197-201 °C |

A Strategic Framework for Biological Activity Screening

Given the structural alerts from its phthalimide and glutamic acid components, a multi-pronged screening approach is warranted. The following sections outline key experimental workflows to probe the potential biological activities of this compound.

Immunomodulatory and Anti-inflammatory Activity

The structural similarity to thalidomide strongly suggests a potential for immunomodulatory and anti-inflammatory effects.

Caption: Workflow for assessing anti-inflammatory and immunomodulatory effects.

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

-

Compound Preparation: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture media.

-

Treatment: Pre-treat cells with varying concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA or a multiplex bead-based assay.[16][17]

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of pro-inflammatory cytokine production.

Rationale: This assay directly measures the compound's ability to modulate the production of key inflammatory mediators. A reduction in pro-inflammatory cytokines would be a strong indicator of anti-inflammatory potential.[18]

Anticancer Activity

The link between phthalimides and cancer therapy, along with the role of glutamine metabolism in tumor growth, necessitates a thorough investigation of the anticancer properties of this compound.[4][13]

Caption: Workflow for evaluating in vitro anticancer activity.

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., RPMI 8226 for multiple myeloma, MCF-7 for breast cancer) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: This is a robust and widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound. A low GI₅₀ value would indicate potent anticancer activity.

Anti-Angiogenic Potential

Thalidomide and its analogs are known to possess anti-angiogenic properties, which contribute to their anticancer effects.[16]

Caption: Workflow for assessing in vitro anti-angiogenic activity.

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Compound Treatment: Immediately treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures (tubes).

-

Imaging: Visualize the tube formation using a microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Rationale: This assay mimics the in vivo process of angiogenesis and provides a quantitative measure of a compound's ability to inhibit the formation of new blood vessels.

Mechanistic Deconvolution: Unraveling the "How"

Should the initial screening assays yield positive results, the subsequent and critical phase of the investigation will be to elucidate the underlying mechanism of action.

Potential Avenues for Mechanistic Studies:

-

Cereblon Binding Assays: To determine if this compound acts as a molecular glue in a manner similar to thalidomide, competitive binding assays with recombinant CRBN protein can be performed.

-

Proteomics-Based Target Identification: Techniques such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) can be employed to identify the direct cellular targets of the compound.

-

Signaling Pathway Analysis: Western blotting and reporter gene assays can be used to investigate the modulation of key signaling pathways, such as NF-κB (for inflammation) or pathways downstream of glutamate receptors.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant, yet largely untapped, potential. Its hybrid structure, combining the pharmacologically rich phthalimide and glutamic acid analog motifs, provides a compelling scientific basis for a systematic exploration of its biological activities. The experimental frameworks detailed in this guide offer a clear and logical path for researchers to undertake this investigation. From initial screens for immunomodulatory, anticancer, and anti-angiogenic effects to deeper mechanistic studies, the journey to unlock the therapeutic value of this compound promises to be a rewarding endeavor in the ongoing quest for novel therapeutics. The insights gained will not only define the future of this compound but also contribute to the broader understanding of how the strategic combination of known pharmacophores can lead to the next generation of innovative medicines.

References

-

Wikipedia. Thalidomide. Available at: [Link]

-

PubMed. Synthesis and biological activity of glutamic acid derivatives. Available at: [Link]

-

UCL Discovery. Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Available at: [Link]

-

PubMed. The molecular mechanism of thalidomide analogs in hematologic malignancies. Available at: [Link]

-

Encyclopedia.pub. Development of Analogs of Thalidomide. Available at: [Link]

-

National Center for Biotechnology Information. Molecular mechanisms of thalidomide and its derivatives. Available at: [Link]

-

Sami-Sabinsa Group. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Available at: [Link]

-

PubMed Central. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Available at: [Link]

-

PubMed. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Available at: [Link]

-

National Center for Biotechnology Information. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Available at: [Link]

-

Semantic Scholar. Recent Advances and Future Prospects of Phthalimide Derivatives. Available at: [Link]

-

PubMed. Aspartate and glutamate mimetic structures in biologically active compounds. Available at: [Link]

-

PubMed Central. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Available at: [Link]

-

Organic Process Research & Development. Facile Synthesis of Thalidomide. Available at: [Link]

-

PubMed Central. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Available at: [Link]

-

ResearchGate. N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubMed Central. Glutamic acid as anticancer agent: An overview. Available at: [Link]

-

Wikipedia. Ibotenic acid. Available at: [Link]

-

ResearchGate. Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Available at: [Link]

-

Sabinsa. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Available at: [Link]

-

ScienceDirect. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Available at: [Link]

-

PubChemLite. This compound (C13H9NO5). Available at: [Link]

-

CABI Digital Library. Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and anhydrides. Available at: [Link]

-

PubMed. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Available at: [Link]

-

PubMed Central. Phthalimides as anti-inflammatory agents. Available at: [Link]

-

ResearchGate. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Available at: [Link]

-

MDPI. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Available at: [Link]

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartate and glutamate mimetic structures in biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 12. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound, 5G | Labscoop [labscoop.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. snu.elsevierpure.com [snu.elsevierpure.com]

An In-depth Technical Guide to the Stereochemistry of N-Phthaloyl-DL-glutamic Anhydride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemical aspects of N-Phthaloyl-DL-glutamic anhydride, a key intermediate in synthetic organic chemistry. The designation 'DL' signifies its nature as a racemic mixture, containing equal amounts of D- and L-enantiomers. This document delves into the synthesis of the racemic compound, the critical importance of its stereochemistry, methods for the resolution and analysis of its constituent enantiomers, and the applications of the enantiomerically pure forms, particularly in the fields of peptide synthesis and drug development. We will explore the causal factors behind synthetic protocols that lead to racemization and present validated methodologies for the synthesis and stereochemical characterization, thereby providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into managing the chirality of this versatile molecule.

Introduction: The Central Role of Chirality

In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical science.

This compound (C₁₃H₉NO₅) is a heterocyclic compound featuring a chiral center at the alpha-carbon of the glutamic acid residue.[1] Its racemic nature arises from common synthetic routes that do not preserve the stereochemical integrity of the starting material, L- or D-glutamic acid.[1][2] This guide will dissect the stereochemical challenges associated with this molecule and provide a framework for its effective management in a laboratory and industrial context. The applications for its enantiomerically pure forms are significant, particularly the use of N-Phthaloyl-L-glutamic anhydride as a racemization-free γ-glutamyl transfer reagent in peptide synthesis.[3][4]

Molecular Profile and Racemic Synthesis

This compound is a white to off-white crystalline solid. Understanding its fundamental properties is the first step in its effective utilization.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₅ | [5][6] |

| Molecular Weight | 259.21 g/mol | [5] |

| IUPAC Name | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | [5] |

| CAS Number | 3343-28-0 | [5] |

| Melting Point | 197-201 °C | [7] |

| Canonical SMILES | C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | [5] |

Synthesis of Racemic this compound

The standard synthesis involves a two-step process starting from DL-glutamic acid. The conditions employed, particularly the use of acetic anhydride at high temperatures, are conducive to racemization, making this a reliable method for producing the DL-form.[1][2]

Protocol 1: Synthesis of this compound

Causality: This protocol is designed to produce the racemic anhydride. Step 1 involves the direct condensation of glutamic acid with phthalic anhydride at high temperatures to form the N-phthaloyl derivative.[1] Step 2 utilizes acetic anhydride to facilitate the intramolecular cyclization (dehydration) to form the glutaric anhydride ring.[8] The use of L-glutamic acid under these harsh conditions (boiling in pyridine followed by acetic anhydride reflux) often leads to racemization, yielding the DL-anhydride.[2]

-

Step 1: Formation of N-Phthaloyl-DL-glutamic Acid.

-

Step 2: Anhydride Formation.

-

Take the crude N-Phthaloyl-DL-glutamic acid (e.g., 41.6 g) and add acetic anhydride (e.g., 45 mL).[8]

-

Reflux the mixture for approximately 15 minutes. This step drives the cyclization to form the anhydride.[8]

-

Allow the solution to cool naturally to promote crystallization.

-

Filter the resulting crystals and wash with a suitable solvent like ethyl acetate to remove impurities.

-

-

Validation:

Stereochemistry and Enantiomeric Considerations

The core of this guide is the stereocenter at the Cα position of the glutamic acid moiety. The presence of this chiral center gives rise to two enantiomers: N-Phthaloyl-D-glutamic anhydride and N-Phthaloyl-L-glutamic anhydride.

The Imperative of Stereochemical Purity

For pharmaceutical applications, isolating a single enantiomer is often mandatory. One enantiomer may be therapeutically active while the other could be inactive, or worse, responsible for adverse effects. While specific biological activities for each enantiomer of N-Phthaloyl-glutamic anhydride are not extensively detailed, the principle holds for any chiral molecule intended for biological systems.[1]

Strategies for Obtaining Enantiomerically Pure Anhydride

There are two primary strategies to obtain a single enantiomer:

-

Chiral Resolution: This involves separating the enantiomers from the racemic mixture produced in Protocol 1. Techniques can include fractional crystallization with a chiral resolving agent or preparative chiral chromatography.

-

Stereospecific Synthesis: This is the preferred industrial method. It involves using an enantiomerically pure starting material (e.g., L-glutamic acid) and employing reaction conditions that prevent racemization. To avoid racemization during anhydride formation, it is necessary to use milder conditions or protect the α-carboxyl group, for instance, by starting with diethyl L-glutamate.[2] The use of N-Phthaloyl-L-glutamic anhydride (NPGLA) as a chiral reagent highlights the success of this approach, as it is employed for racemization-free synthesis of γ-glutamyl peptides.[3][4]

Analytical Methods for Stereochemical Determination

Once a synthesis or resolution is performed, a robust analytical method is required to confirm the stereochemical purity (i.e., determine the enantiomeric excess, ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11][12]

Protocol 2: Chiral HPLC Analysis of N-Phthaloyl-glutamic Acid Enantiomers

Causality: This protocol provides a framework for quantifying the D and L forms. The anhydride is first hydrolyzed to the more stable diacid for analysis. The core of the method is the chiral stationary phase (CSP), a column packing material that is itself chiral.[13] It interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates, thus enabling their separation and quantification.[14] Derivatization with a chiral reagent like Marfey's reagent can also be used to create diastereomers that are separable on a standard reverse-phase column.[15][16]

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., dioxane).

-

Add water to hydrolyze the anhydride back to N-Phthaloyl-DL-glutamic acid. This is often necessary for stable and reproducible chromatography.

-

-

Chromatographic System:

-

HPLC System: A standard HPLC with a UV detector.

-

Chiral Column: Select a suitable CSP. Columns like CHIROBIOTIC™ T are effective for underivatized amino acids and their N-blocked derivatives.[13]

-

Mobile Phase: A mixture of solvents, often containing an aqueous buffer and an organic modifier (e.g., acetonitrile/aqueous copper sulfate solution), must be optimized for the chosen column.[11][12]

-

-

Method Execution:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution containing the racemic mixture to determine the retention times for the D- and L-enantiomers.

-

Inject the test sample.

-

-

Data Analysis and Validation:

-

Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

-

A self-validating method will show baseline resolution of the two enantiomer peaks, allowing for accurate integration.

-

Conclusion

The stereochemistry of this compound is not merely an academic detail but a critical parameter that dictates its utility and safety in advanced chemical synthesis. While the racemic mixture is readily synthesized, its direct application in chirally-sensitive fields is limited. The true value is unlocked through either the resolution of this mixture or, more efficiently, through stereospecific synthesis that yields enantiomerically pure N-Phthaloyl-L-glutamic anhydride or its D-counterpart. This guide has provided the foundational knowledge, validated protocols for synthesis and analysis, and the causal reasoning behind these experimental choices. For professionals in drug development and organic synthesis, a mastery of these principles is essential for the successful and responsible creation of complex, chiral molecules.

References

-

PubChem. This compound | C13H9NO5 | CID 92193. [Link]

-

ResearchGate. N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. [Link]

-

Organic Process Research & Development. Facile Synthesis of Thalidomide. [Link]

-

ResearchGate. (PDF) N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. [Link]

-

PLOS ONE. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S). [Link]

-

PLOS. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S). [Link]

-

SciSpace. Preparation of phthalyl-L-glutamic acid. [Link]

-

NIH National Center for Biotechnology Information. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC. [Link]

-

PubChemLite. This compound (C13H9NO5). [Link]

-

Springer Nature Experiments. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. [Link]

-

NIH National Center for Biotechnology Information. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. [Link]

-

The Journal of Organic Chemistry. N,N-Phthaloyl-L-glutamic Acid and Some Derivatives. [Link]

-

WVU School of Medicine. Chiral Drug Separation. [Link]

- Google Patents. CN1569820A - Process for synthesis of L-glutamine.

-

PubChem. N-Phthaloyl-DL-glutamic acid | C13H11NO6 | CID 92225. [Link]

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 3343-28-0 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 10. N-Phthaloyl-DL-glutamic acid | C13H11NO6 | CID 92225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 15. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 16. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Phthaloyl-DL-glutamic anhydride: Synthesis, Properties, and Applications

Abstract

N-Phthaloyl-DL-glutamic anhydride is a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. As a derivative of glutamic acid, it serves as a crucial building block and intermediate in the synthesis of a wide array of complex molecules, including peptides and pharmacologically active agents. This guide provides an in-depth examination of its core physicochemical properties, a detailed, field-tested synthesis protocol, and a discussion of its primary applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for its effective utilization.

Core Physicochemical & Structural Properties

This compound is a stable, solid compound characterized by the presence of both a phthalimide group and a glutaric anhydride ring.[1] This unique bifunctional architecture is the source of its chemical reactivity and utility in synthesis.[1] The phthalimide group acts as an effective protecting group for the amine of the original glutamic acid, while the anhydride moiety provides a reactive site for nucleophilic attack.

Key Data Summary

The fundamental quantitative data for this compound are summarized below for quick reference. These values are consistently reported across major chemical data repositories.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 3343-28-0 | [1][2][3] |

| Molecular Formula | C₁₃H₉NO₅ | [1][2][3] |

| Molecular Weight | 259.21 g/mol | [1][2][3] |

| IUPAC Name | 2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione | [1][3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 197-201 °C | [2][5][6] |

| Solubility | Soluble in Dioxane | [5][6] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from DL-glutamic acid. The first step involves the protection of the amino group via reaction with phthalic anhydride. The second step is an intramolecular cyclization to form the anhydride ring, facilitated by a dehydrating agent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the intermediate in Step 1 confirms the efficacy of the N-protection before proceeding to the final cyclization.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic acid (Intermediate)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine DL-glutamic acid and an equimolar amount of phthalic anhydride.

-

Reaction: Heat the mixture to 120-180 °C.[1] The reactants will melt and react to form N-phthaloyl-DL-glutamic acid. The reaction is typically complete within 1-2 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic amine of glutamic acid to attack the carbonyl carbon of phthalic anhydride, followed by dehydration to form the stable five-membered phthalimide ring.

-

Isolation: Allow the reaction mixture to cool. The resulting solid is the crude N-phthaloyl-DL-glutamic acid intermediate. This can be purified by recrystallization if necessary, but is often used directly in the next step.

Step 2: Synthesis of this compound (Final Product)

-

Reactant Preparation: Place the N-Phthaloyl-DL-glutamic acid (e.g., 41.6 g) obtained from Step 1 into a clean, dry round-bottom flask. Add acetic anhydride (e.g., 45 mL).[7]

-

Reaction: Heat the mixture to reflux for approximately 15 minutes.[7]

-

Rationale: Acetic anhydride serves as a powerful dehydrating agent. It reacts with the two carboxylic acid groups of the intermediate, facilitating an intramolecular condensation to form the six-membered glutaric anhydride ring.

-

Crystallization and Isolation: Remove the flask from the heat source and allow it to cool naturally. Crystals of this compound will form.[7]

-

Purification: Collect the crystals by filtration. Wash the filtered solid with a suitable solvent, such as ethyl acetate, to remove residual acetic anhydride and acetic acid.[7]

-

Drying: Dry the purified colorless, needle-like crystals under vacuum to yield the final product with high purity (typically >95%).[7]

Key Applications in Research and Development

The unique structure of this compound makes it a versatile reagent in several areas of chemical and pharmaceutical research.[1]

Peptide Synthesis and γ-Glutamyl Chemistry

A primary application is in peptide synthesis. The phthaloyl group serves as a robust protecting group for the glutamic acid amine, allowing for selective reactions at the carboxylic acid functionalities. More specifically, the anhydride is an excellent γ-glutamyl transfer reagent.[8][9] It allows for the efficient, racemization-free synthesis of γ-glutamyl dipeptides by reacting directly with other amino acids.[8] This is significant because γ-glutamyl linkages are found in many biologically important molecules and can be used to modify the properties (e.g., taste, nutritional value) of amino acids.[8] The phthaloyl group can be cleanly removed later using standard methods, such as treatment with hydrazine.[8]

Protein Derivatization for Proteomics

In the field of proteomics, this compound is used for the N-terminal derivatization of proteins and peptides.[1] By reacting with the free N-terminal amino group, it attaches a hydrophobic phthaloyl moiety. This modification alters the chromatographic behavior and increases the hydrophobicity of the peptide, which can facilitate its separation and improve its identification and characterization by mass spectrometry.[1]

Precursor in Pharmaceutical Synthesis

This compound and its parent acid are key intermediates in the synthesis of various pharmaceutical compounds.[1] Notably, they are precursors in some synthetic routes to thalidomide and its analogs, which are investigated for their immunomodulatory and anti-cancer properties.[10] Its derivatives have also been explored for potential therapeutic effects in neurology and oncology.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: It is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is also suspected of causing cancer.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95).[2]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[11] It is classified as a combustible solid.[2]

Conclusion

This compound is a cornerstone reagent for chemists and pharmaceutical scientists. Its well-defined synthesis, stable nature, and reactive functional groups provide a reliable platform for advanced molecular construction. From protecting amino acids in peptide synthesis to serving as a precursor for life-saving drugs, its importance in the field is well-established. This guide has provided the essential technical details and practical protocols to empower researchers to utilize this versatile compound with confidence and safety.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dayang Chem (Hangzhou) Co., Ltd. (n.d.). Buy this compound. Retrieved from [Link]

-

PubChem. (n.d.). N-Phthaloyl-l-glutamic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Phthaloyl-L-Glutamic anhydride A chiral γ-L-Glutamyl transfer reagent. Retrieved from [Link]

-

ACS Publications. (2019). Facile Synthesis of Thalidomide. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-Phthaloyl-L-Glutamic anhydride. A chiral g-L-Glutamyl transfer reagent. Retrieved from [Link]

Sources

- 1. Buy this compound | 3343-28-0 [smolecule.com]

- 2. N-Phthaloyl- DL -glutamic anhydride 98 3343-28-0 [sigmaaldrich.com]

- 3. This compound | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 3343-28-0 [m.chemicalbook.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

N-Phthaloyl-DL-glutamic Anhydride: A Foundational Reagent in the Historical Landscape of Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Peptide Synthesis and the Quest for Control

In the early days of peptide chemistry, the stepwise assembly of amino acids into a defined sequence was a formidable challenge.[1][2] The primary obstacle was the polyfunctional nature of amino acids, each possessing at least one amino and one carboxyl group, with many featuring reactive side chains. Uncontrolled polymerization and the formation of undesired side products were rampant, hindering the synthesis of even simple peptides.[3] This necessity for precision led to the development of protecting groups—temporary modifications to functional groups to prevent them from participating in unwanted reactions.[3] Among the pioneering strategies, the use of the phthaloyl group, particularly in the form of N-Phthaloyl-DL-glutamic anhydride, emerged as a significant advancement, especially for the incorporation of the trifunctional amino acid, glutamic acid.

This guide delves into the pivotal role of this compound in the history of peptide chemistry. We will explore its synthesis, the underlying chemical principles of its application, and the specific challenges it addressed. By examining the causality behind the experimental choices of the time, this document aims to provide a comprehensive understanding of this reagent's contribution to the field.

The Gabriel Synthesis and the Phthaloyl Group: A Legacy of Amine Protection

The utility of the phthaloyl group as an amine protecting strategy is rooted in the Gabriel synthesis, a classic method for preparing primary amines.[4][5] In this reaction, potassium phthalimide serves as an ammonia surrogate, reacting with alkyl halides to form an N-alkylphthalimide.[5] The key to this method's success lies in the stability of the phthalimide structure, which prevents the over-alkylation that plagues direct amination with ammonia.[4] The imide proton of phthalimide is significantly more acidic than a typical amine proton, allowing for easy deprotonation to form a nucleophilic anion.[4]

This principle was ingeniously adapted for amino acid synthesis and, by extension, peptide chemistry.[6][7] By reacting an amino acid with phthalic anhydride, the α-amino group is converted into a stable phthalimide, rendering it unreactive during subsequent carboxyl group activation and coupling steps.[8]

This compound: Synthesis and Chemical Profile

This compound is synthesized from DL-glutamic acid and phthalic anhydride.[9][10] The reaction typically involves heating the two reagents, often in a solvent like acetic acid or pyridine, or even under melt conditions.[9][10] Subsequent treatment with a dehydrating agent, such as acetic anhydride, facilitates the cyclization of the N-phthaloyl-DL-glutamic acid intermediate to form the desired anhydride.[11][12]

The resulting this compound is a crystalline solid.[12] Its key chemical feature is the presence of two electrophilic centers: the anhydride carbonyls. This anhydride is more reactive than the corresponding dicarboxylic acid, making it an efficient acylating agent for the formation of peptide bonds.[13][14]

The Glutamic Acid Conundrum in Peptide Synthesis

Glutamic acid presents a unique challenge in peptide synthesis due to its three functional groups: an α-amino group, an α-carboxyl group, and a γ-carboxyl group in its side chain. To selectively form a peptide bond at either the α- or γ-carboxyl group, the other two functional groups must be appropriately protected. This compound offered a clever solution to this problem by simultaneously protecting the α-amino group and activating one of the carboxyl groups through anhydride formation.[15] This dual role was a significant step forward in the controlled synthesis of glutamic acid-containing peptides.[16]

Experimental Workflow: this compound in Peptide Coupling

The use of this compound in peptide synthesis follows a logical, multi-step process designed to ensure the formation of the correct peptide linkage.

Step 1: Protection and Activation

The synthesis begins with the reaction of DL-glutamic acid with phthalic anhydride to form N-phthaloyl-DL-glutamic acid. This intermediate is then treated with a dehydrating agent like acetic anhydride to yield this compound.[11][12] This step effectively protects the α-amino group and activates the carboxyl groups for subsequent coupling.

Step 2: Peptide Bond Formation

This compound can then be reacted with the free amino group of another amino acid (or peptide) to form a new peptide bond.[11] The reaction selectively acylates the incoming amino group, forming a γ-glutamyl peptide.[13][14] This method was particularly valuable for creating these "pseudo-peptide" bonds.[13][14]

Step 3: Deprotection of the Phthaloyl Group

Once the desired peptide chain is assembled, the phthaloyl protecting group must be removed to liberate the free amino group. The standard method for this deprotection is hydrazinolysis—reaction with hydrazine hydrate (N₂H₄·H₂O).[5][17] This process cleaves the imide bonds, releasing the deprotected peptide and forming a stable phthalhydrazide byproduct.[5][17]

Detailed Protocol: Deprotection of N-Phthaloyl Group via Hydrazinolysis [17]

-

Suspension: Suspend the N-phthaloyl-protected peptide in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 2-10 equivalents) to the suspension.

-

Reflux: Heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, cool the reaction mixture. The phthalhydrazide byproduct often precipitates and can be removed by filtration.

-

Work-up: The filtrate containing the deprotected peptide is then subjected to appropriate work-up and purification procedures.

An alternative, milder deprotection method involves a two-stage, one-flask process using sodium borohydride (NaBH₄) followed by acetic acid.[18] This method reduces the phthalimide to an o-hydroxymethyl benzamide, which then lactonizes to release the primary amine with no measurable loss of optical activity.[18]

Visualization of the Workflow

The following diagram illustrates the key steps in the application of this compound for the synthesis of a γ-glutamyl dipeptide.

Caption: Workflow for γ-glutamyl peptide synthesis.

Advantages and Limitations: A Critical Assessment

The use of the phthaloyl group, and by extension this compound, offered distinct advantages in its time, but also came with significant drawbacks that ultimately led to its decline in favor of more modern techniques.

| Feature | Advantages | Limitations |

| Protection Stability | The phthalimide is highly stable to acidic and mildly basic conditions, providing robust protection during subsequent reaction steps. | The stability can be a double-edged sword, requiring harsh conditions for removal. |

| Deprotection Conditions | Can be removed orthogonally to acid-labile protecting groups like Boc.[17] | Hydrazinolysis is a harsh deprotection method that can lead to side reactions with sensitive functional groups.[5][17] The phthalhydrazide byproduct can be difficult to separate from the desired peptide.[5] |

| Racemization | The phthaloyl group can help prevent racemization at the α-carbon of the protected amino acid.[8] | The use of DL-glutamic anhydride inherently produces a racemic mixture of the final peptide, requiring subsequent resolution.[6] |

| Modern Context | The principles of amine protection established by the Gabriel synthesis and the use of phthaloyl groups laid the groundwork for the development of more sophisticated protecting groups. | Largely superseded by the more versatile and milder Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies in modern solid-phase peptide synthesis (SPPS).[17][19][20] |

Historical Significance and Legacy

The introduction of this compound and related phthaloyl-protected amino acids was a crucial step in the evolution of peptide synthesis. It provided a reliable method for the protection of the α-amino group, enabling more controlled and predictable peptide bond formation.[21] The work of chemists like King and Kidd in the late 1940s, who utilized phthalylated intermediates for the synthesis of glutamine and γ-dipeptides of glutamic acid, highlights the importance of this methodology in that era.[15]

While the harsh deprotection conditions and the advent of solid-phase peptide synthesis (SPPS) with its milder and more efficient Boc and Fmoc chemistries have rendered the phthaloyl group largely obsolete in routine peptide synthesis, its historical significance is undeniable.[1][19] The challenges encountered and the solutions developed with reagents like this compound provided invaluable lessons that informed the design of the next generation of protecting groups and synthetic strategies that are the cornerstones of modern peptide science.

Conclusion

This compound stands as a testament to the ingenuity of early peptide chemists. It was a key enabling tool that allowed for the systematic synthesis of peptides containing the challenging amino acid, glutamic acid. While no longer a workhorse in the modern peptide synthesis laboratory, a thorough understanding of its chemistry, applications, and limitations provides essential context for appreciating the sophisticated and powerful methods available to researchers today. Its story is a vital chapter in the history of how scientists learned to construct the molecules of life with precision and control.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. quora.com [quora.com]

- 8. Phthalimides [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN1569820A - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 11. Buy this compound | 3343-28-0 [smolecule.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. sami-sabinsagroup.com [sami-sabinsagroup.com]

- 14. researchgate.net [researchgate.net]

- 15. 693. A new synthesis of glutamine and of γ-dipeptides of glutamic acid from phthalylated intermediates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. The synthesis of some peptides containing glutamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 19. peptide.com [peptide.com]

- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Application of N-Phthaloyl-DL-Glutamic Acid and its Anhydride

An In-Depth Exploration for Researchers and Drug Development Professionals

Executive Summary

The reaction between phthalic anhydride and the bifunctional amino acid, DL-glutamic acid, represents a cornerstone of synthetic organic chemistry with profound implications for peptide synthesis, polymer science, and pharmaceutical development. This guide provides a detailed examination of this pivotal reaction, elucidating the underlying mechanisms, offering robust experimental protocols, and exploring the diverse applications of the resulting products, primarily N-phthaloyl-DL-glutamic acid and its corresponding anhydride. By grounding our discussion in established scientific literature, we aim to furnish researchers and drug development professionals with a comprehensive and actionable understanding of this essential chemical transformation.

The Core Reaction: Mechanistic Insights

The N-phthaloylation of an amino acid is a well-established method for the protection of the primary amino group, preventing its participation in subsequent reactions. The phthaloyl group is particularly advantageous due to its stability under various conditions and its straightforward removal via hydrazinolysis. The reaction with DL-glutamic acid proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by intramolecular cyclization.

Step 1: Formation of the Amic Acid Intermediate

The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of DL-glutamic acid on one of the carbonyl carbons of phthalic anhydride. The anhydride ring opens to form an intermediate amic acid, specifically N-phthaloyl-DL-glutamic acid. This step is a classic example of acylation of an amine by an acid anhydride.

Step 2: Intramolecular Cyclization to Form the Phthalimide